molecular formula C17H23FN4O2 B12230317 1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide

1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12230317
M. Wt: 334.4 g/mol
InChI Key: WLDJDQCPKAVADG-UHFFFAOYSA-N
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Description

1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a cyclopropyl group, and a fluoropyrrolidine moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route may include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions.

    Attachment of the Oxan-4-yl Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Fluoropyrrolidine Moiety: This step may involve fluorination reactions and subsequent coupling with the pyrimidine ring.

Industrial production methods would focus on optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H23FN4O2

Molecular Weight

334.4 g/mol

IUPAC Name

1-[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C17H23FN4O2/c18-17(16(19)23)5-6-22(10-17)14-9-13(11-3-7-24-8-4-11)20-15(21-14)12-1-2-12/h9,11-12H,1-8,10H2,(H2,19,23)

InChI Key

WLDJDQCPKAVADG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCC(C3)(C(=O)N)F)C4CCOCC4

Origin of Product

United States

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